N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamide
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Overview
Description
N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamide is a heterocyclic compound that features a unique combination of furan and isoxazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both furan and isoxazole moieties contributes to its diverse chemical reactivity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamide typically involves the following steps:
Formation of the Furan Moiety: The furan rings can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.
Coupling of Furan and Isoxazole Rings: The furan and isoxazole rings are then coupled through a suitable linker, such as an ethyl group, using standard coupling reactions like the Suzuki or Heck coupling.
Formation of the Carboxamide Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The furan rings in this compound can undergo oxidation reactions to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan rings, due to the electron-rich nature of the furan moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly employed.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Isoxazolines and isoxazolidines.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamide has several scientific research applications:
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and isoxazole rings can interact with the active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Furan-2-carboxamide: A simpler compound with a single furan ring and a carboxamide group.
Isoxazole-5-carboxamide: A compound with an isoxazole ring and a carboxamide group.
Comparison:
Uniqueness: N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamide is unique due to the presence of both furan and isoxazole rings, which confer a combination of chemical reactivity and biological activity not found in simpler analogs.
Biological Activity: The dual presence of furan and isoxazole rings may enhance the compound’s ability to interact with multiple biological targets, potentially leading to a broader spectrum of activity.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-14(13-5-6-16-20-13)15-9-10(11-3-1-7-18-11)12-4-2-8-19-12/h1-8,10H,9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMONKZQUOKNBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=NO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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